

# Application Notes and Protocols for Ammifurin in PUVA Therapy Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Ammifurin |
| Cat. No.:      | B1664913  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ammifurin** is a naturally derived furocoumarin mixture, primarily composed of isopimpinellin and bergapten. It serves as a photosensitizing agent in PUVA (Psoralen + UVA) therapy, a photochemotherapy modality for various skin disorders. When activated by Ultraviolet A (UVA) radiation, **Ammifurin** forms covalent bonds with DNA, inhibiting cell proliferation and modulating immune responses. These application notes provide a summary of available research data and protocols for the use of **Ammifurin** in a research setting for conditions such as psoriasis and vitiligo.

## Data Presentation

### Table 1: Summary of Clinical Data for Ammifurin in PUVA Therapy for Psoriasis

| Parameter                 | Value                                                                                                                                                        | Reference           |
|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Formulation               | 0.3% Ammifurin solution<br>(topical)                                                                                                                         | <a href="#">[1]</a> |
| Patient Cohort            | 280 patients with psoriasis<br>(127 treated with Ammifurin)                                                                                                  | <a href="#">[1]</a> |
| Comparison                | 0.1% psoralen solution, 0.1%<br>puvaderm ointment, 0.1%<br>oxoralen emulsion                                                                                 | <a href="#">[1]</a> |
| Efficacy                  | A good clinical effect was<br>achieved in 90% of the total<br>patient pool. Ammifurin 0.3%<br>solution was noted as one of<br>the most effective treatments. | <a href="#">[1]</a> |
| Oral Dosage (from patent) | 20 mg per 20 kg of body<br>weight, administered 3 hours<br>before UVA exposure.                                                                              | <a href="#">[2]</a> |

Note: Detailed quantitative data from comparative trials, such as specific Psoriasis Area and Severity Index (PASI) score reductions and clearance rates for **Ammifurin** alone, are limited in the reviewed literature.

## Experimental Protocols

### Protocol 1: Topical Ammifurin-PUVA Therapy for Psoriasis Vulgaris (Localized Plaques)

This protocol is based on a reported clinical study and a Russian patent describing a method for treating psoriasis.[\[1\]](#)[\[2\]](#)

#### 1. Patient Selection (Inclusion Criteria for Preclinical/Clinical Research):

- Diagnosis of chronic plaque psoriasis.
- Localized lesions suitable for topical treatment.

- Absence of contraindications to PUVA therapy (e.g., photosensitivity disorders, history of melanoma).[3]

## 2. Materials:

- 0.3% **Ammifurin** solution.[1]
- UVA irradiation source with a spectral output of 320-400 nm.
- Protective eyewear for both patient and operator.
- Sunscreens for non-treatment areas.

## 3. Procedure:

- **Ammifurin Application:** Apply a thin layer of 0.3% **Ammifurin** solution directly to the psoriatic plaques.
- **Incubation Period:** Allow for a 60-minute incubation period before UVA exposure.
- **UVA Irradiation:**
- The initial UVA dose should be determined based on the patient's skin type or Minimal Phototoxic Dose (MPD) if feasible.[4]
- A patent suggests an initial UVA dose with an intensity of 1.5 to 7.5 J/cm<sup>2</sup>.[2]
- Subsequent treatments should involve gradual increases in the UVA dose, guided by the patient's erythematous response.[4]
- **Treatment Frequency:** 3-4 times weekly.[2]
- **Treatment Duration:** Continue for a total of 10-30 procedures, or until clinical resolution of the plaques.[2]

## 4. Post-Treatment Care:

- Patients should avoid sun exposure for 24 hours post-treatment and wear protective clothing and sunscreen.[5]

## 5. Monitoring:

- Regularly assess for signs of phototoxicity (erythema, blistering) and adjust the UVA dose accordingly.[6]
- In clinical research settings, monitor for potential long-term side effects such as skin aging and an increased risk of skin cancer.[6]

## Protocol 2: Systemic Ammifurin-PUVA Therapy for Generalized Psoriasis

This protocol is derived from a Russian patent.[\[2\]](#)

### 1. Patient Selection:

- Diagnosis of generalized vulgar or pustular psoriasis.
- Patients for whom systemic therapy is indicated.

### 2. Materials:

- **Ammifurin** tablets (formulation for oral administration).
- Whole-body UVA irradiation cabin.
- Protective eyewear.

### 3. Procedure:

- **Ammifurin** Administration: Administer **Ammifurin** orally at a dosage of 20 mg per 20 kg of body weight.[\[2\]](#)
- Time to Irradiation: UVA exposure should occur 3 hours after **Ammifurin** ingestion.[\[2\]](#)
- UVA Irradiation:
  - Follow standard protocols for determining the initial UVA dose based on skin type or MPD.
  - Administer UVA irradiation 3-4 times per week.[\[2\]](#)
- Combination Therapy (Optional): The patent suggests potential combination with neotigazone (a retinoid) for torpid cases, with careful monitoring of blood biochemical parameters.[\[2\]](#)

### 4. Monitoring:

- Monitor for systemic side effects such as nausea.[\[6\]](#)
- Regularly monitor skin for phototoxic reactions and long-term side effects.[\[6\]](#)

## Visualizations Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [Local PUVA therapy of patients with psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU2290926C1 - Method for treating psoriasis - Google Patents [patents.google.com]
- 3. spitalmures.ro [spitalmures.ro]
- 4. Comparison of minimal phototoxic dose and skin type for determining initial UVA dose in oral liquid methoxsalen photochemotherapy for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Patient's Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Ammifurin in PUVA Therapy Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664913#using-ammifurin-in-puva-psoralen-uva-therapy-research>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)